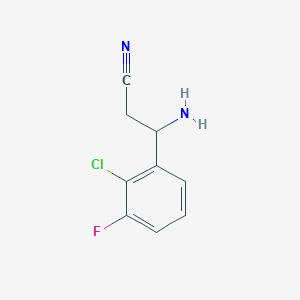

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile

Description

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile is a β-amino nitrile compound characterized by a nitrile group (-CN) and a β-amino group attached to a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 2. β-Amino nitriles are pivotal precursors for amides and carboxylic acids, which are critical in bioactive peptide and small-molecule drug development .

Properties

Molecular Formula |

C9H8ClFN2 |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

3-amino-3-(2-chloro-3-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8ClFN2/c10-9-6(8(13)4-5-12)2-1-3-7(9)11/h1-3,8H,4,13H2 |

InChI Key |

QSOBYVGJURRKSC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable amine and a nitrile source. One common method is the Strecker synthesis, which involves the reaction of the aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Primary amines.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile is in pharmaceutical development . The compound serves as a building block for synthesizing various therapeutic agents. Its structural features allow it to interact with biological targets, which can lead to the development of drugs with specific actions against diseases.

Case Study: Antimicrobial Activity

Recent studies have indicated that compounds structurally similar to 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile exhibit notable antimicrobial properties. For instance, related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .

Biological Research

In biological research, this compound can function as a potential ligand for studying protein-ligand interactions . The presence of the amino group allows for hydrogen bonding with target proteins, while the halogen substituents enhance lipophilicity and receptor binding affinity.

Case Study: Cancer Research

A study focused on the Arylhydrocarbon Receptor (AhR) has shown that compounds targeting this receptor can selectively affect cancerous cell lines while sparing normal cells. Although not directly involving 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile, such research highlights the potential pathways for which this compound could be explored in cancer therapy .

Material Science

In material science, 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile can serve as an intermediate in producing agrochemicals , dyes , and other specialty chemicals. Its unique chemical reactivity allows it to participate in various reactions that are crucial for synthesizing complex materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic attacks. The chlorine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1)

- Substituents : Cl at position 4, F at position 2 on the phenyl ring.

- Molecular Formula : C₉H₈ClF N₂ (MW: 198.62 g/mol).

- Key Differences: The shifted positions of Cl and F alter steric interactions and electronic effects.

(3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile (CAS: 754214-90-9)

- Substituents : Br at position 5, Cl at position 2.

- Molecular Formula : C₉H₈BrClN₂ (MW: 274.53 g/mol).

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to F may reduce solubility in polar solvents and slow reaction kinetics in nitrile hydratase-mediated conversions .

(3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile (CAS: 1213553-63-9)

- Substituents : Br at position 2, F at position 3.

- Molecular Formula : C₉H₈BrFN₂ (MW: 243.08 g/mol).

- Key Differences : The Br substituent at position 2 increases steric bulk, which could hinder enzymatic or chemical transformations compared to the smaller Cl substituent in the target compound .

Functional Group Variations: Nitriles vs. Carboxylic Acids

- 3-Amino-3-(4-fluorophenyl)propionic Acid (CAS: 1810070-00-8): Structure: Replaces the nitrile (-CN) with a carboxylic acid (-COOH). Implications: The carboxylic acid group enhances water solubility and introduces acidity (pKa ~2–3), making it suitable for ionic interactions in drug-receptor binding. This contrasts with the nitrile’s neutral polarity and metabolic stability .

Reactivity in Enzymatic Hydration

β-Amino nitriles like the target compound are substrates for nitrile hydratases (NHases), which convert nitriles to amides. Comparative studies show:

- 3-Amino-3-(p-tolyl)propanenitrile (3a): Fully converted to amides by Pseudonocardia thermophila NHase due to high enzyme expression levels .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile | Not provided | C₉H₈ClF N₂ | ~198.6 (estimated) | 2-Cl, 3-F |

| (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile | 1213518-58-1 | C₉H₈ClF N₂ | 198.62 | 4-Cl, 2-F |

| (3S)-3-Amino-3-(5-bromo-2-chlorophenyl)propanenitrile | 754214-90-9 | C₉H₈BrClN₂ | 274.53 | 5-Br, 2-Cl |

| (3S)-3-Amino-3-(2-bromo-3-fluorophenyl)propanenitrile | 1213553-63-9 | C₉H₈BrFN₂ | 243.08 | 2-Br, 3-F |

Table 2: Enzymatic Hydration Reactivity

Biological Activity

3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile, with the molecular formula CHClFN and a molecular weight of 198.62 g/mol, is a chiral organic compound notable for its unique substitution pattern on the phenyl ring. This article delves into its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Amino group : Contributes to its reactivity and potential biological interactions.

- Halogenated phenyl ring : Substituted with chlorine at the 2-position and fluorine at the 3-position, which may influence electronic properties and biological activity.

The presence of these functional groups suggests potential interactions with various biological targets, although specific data on its biological activity remain limited.

Biological Activity Overview

While direct studies on the biological activity of 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile are sparse, related compounds have shown promising results in various applications:

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties. For instance, halogenated derivatives often exhibit enhanced activity against Gram-positive and Gram-negative bacteria due to their lipophilicity and ability to penetrate microbial membranes .

- Antifibrotic Potential : Some related compounds have been explored for their antifibrotic effects, indicating that this class of molecules could be beneficial in treating fibrotic diseases .

- Inhibitory Effects on Enzymes : The presence of an amino group suggests potential as an enzyme inhibitor. Similar compounds have been studied for their inhibitory effects on protein kinases, which play critical roles in cellular signaling pathways .

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of structurally related compounds, showing significant inhibition against various bacterial strains. For example:

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12.4 |

| Compound B | Escherichia coli | 16.4 |

| Compound C | Klebsiella pneumoniae | 16.1 |

These results suggest that compounds with similar halogen substitutions may enhance antibacterial potency .

Enzyme Inhibition Studies

Research focusing on enzyme inhibitors has shown that modifications in the amino and halogen substituents can significantly impact the binding affinity and selectivity for various targets. For instance:

- Protein Kinase Inhibition : Certain analogs demonstrated improved selectivity profiles when compared to traditional inhibitors, indicating that structural modifications can lead to more effective therapeutic agents .

Synthesis Methods

The synthesis of 3-Amino-3-(2-chloro-3-fluorophenyl)propanenitrile typically involves multi-step reactions that optimize yield and purity. Common methods include:

- Nitrilation of Propanamine : This step introduces the nitrile group.

- Halogenation : Selective chlorination and fluorination of the phenyl ring enhance biological activity.

- Chiral Resolution : Given its chiral nature, methods for resolving enantiomers may be employed to isolate the biologically active form.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.